Sodium aluminosilicate

Descripción general

Descripción

Sodium aluminosilicate refers to compounds containing sodium, aluminium, silicon, and oxygen, and may also include water. These compounds are found in both synthetic and natural forms, including synthetic amorphous this compound, naturally occurring minerals, and synthetic zeolites. This compound is widely used as a food additive (E554) and as a molecular sieve in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common approach involves the reaction of sodium silicate with aluminum sulfate. Another method uses sol-gel synthesis with tetraethyl orthosilicate and aluminum nitrate. The choice of method affects the morphology, dispersion, and porous structure of the resulting product .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing sodium silicate and aluminum sulfate solutions. The reaction is typically carried out at a controlled pH and temperature to ensure the desired properties of the final product. The resulting gel is then dried and processed into the desired form .

Análisis De Reacciones Químicas

Hydrolysis and Surface Hydration

Sodium aluminosilicate undergoes hydrolysis at water interfaces, forming silanol (Si–OH) and aluminol (Al–OH) groups:

-

Mechanism : Water molecules attack non-bridging oxygen (NBO) sites and undercoordinated Al/Si atoms.

-

Key Findings :

-

Molecular dynamics (MD) simulations show Al–O bonds are 3× more reactive than Si–O bonds during hydrolysis due to lower bond dissociation energy .

-

Hydroxyl group formation increases with leaching, causing structural swelling (up to 8,257 ų from 7,916 ų) and reduced mechanical strength .

-

Aluminol formation occurs via hydrolysis of Al–O–Al bonds or hydration of Al⁺-NBO⁻ units .

-

Ion Exchange and Sodium Leaching

Sodium ions (Na⁺) are loosely bound in the aluminosilicate matrix, enabling ion exchange with H⁺:

-

Reaction :

-

Kinetics :

-

Surface Na⁺ mobility is 100× higher than bulk Na⁺, accelerating leaching .

-

Leaching reduces tensile strength by 0.45 GPa and Young’s modulus by 2.55 GPa per 25% Na⁺ loss .

-

ReaxFF MD simulations reveal two pathways for Na⁺ release: direct exchange with H⁺ or diffusion-driven displacement by other Na⁺ ions .

-

Dissolution and Reprecipitation

This compound dissolves incongruently in aqueous solutions, releasing Na⁺, Al³⁺, and silicic acid (H₄SiO₄):

-

Equilibrium Solubility :

-

Structural Impact :

Phase Transformations

This compound undergoes solution-mediated phase transitions:

-

Pathways :

-

Kinetic Parameters :

-

Temperature Dependence :

Acid/Base Reactivity

This compound reacts with strong acids or alkalis:

Aplicaciones Científicas De Investigación

Construction Industry

Sodium aluminosilicate plays a significant role in the construction sector, particularly in the formulation of geopolymers and as a component in concrete.

Geopolymer Production

Geopolymers are inorganic polymers formed by the reaction of aluminosilicate materials with alkaline activators. This compound hydrate (N-A-S-H) gels exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance construction materials. Recent studies have shown that these gels can be produced through the alkaline activation of fly ash, which enhances their fracture toughness and durability .

| Property | Value |

|---|---|

| Fracture Toughness | 0.4–0.45 MPa m |

| Thermal Conductivity | Higher than potassium-based activators |

| Chemical Stability | High |

Concrete Additive

In concrete applications, this compound acts as a binder that improves the mechanical strength and durability of the material. Its incorporation can enhance resistance to chemical attacks and reduce permeability, which is crucial for structures exposed to harsh environments .

Environmental Applications

This compound is also utilized in environmental remediation processes, particularly in the adsorption of heavy metals and contaminants from wastewater.

Heavy Metal Adsorption

Due to its high cation-exchange capacity, this compound can effectively remove heavy metals from industrial effluents. Studies indicate that it can sequester metals such as lead and cadmium, making it an essential material for water treatment systems .

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Lead | 250-550 |

| Cadmium | 200-400 |

Industrial Applications

This compound finds utility in various industrial processes beyond construction and environmental applications.

Detergent Manufacturing

Crystalline this compound is used as a builder in detergents, replacing phosphates due to environmental concerns. It acts as a calcium sequestering agent, enhancing the efficiency of cleaning products .

Glass Production

The addition of this compound to glass formulations improves mechanical properties and chemical durability. This application is particularly relevant in the production of specialized glass types such as Corning® Gorilla® Glass .

Savannah River Site Remediation

At the Savannah River Site (SRS), this compound was evaluated for its effectiveness in dissolving scale buildup in evaporators using dilute nitric acid solutions. The study measured aluminum and silicon concentrations during dissolution, demonstrating its potential for waste management in nuclear facilities .

Fly Ash Activation

A study on the activation of fly ash with sodium hydroxide and sodium aluminate highlighted the synthesis of this compound with varying Al/Na ratios. This research provided insights into optimizing geopolymer formulations for enhanced structural performance .

Mecanismo De Acción

Sodium aluminosilicate is unique due to its specific composition and properties. Similar compounds include other aluminosilicates such as albite (NaAlSi3O8) and jadeite (NaAlSi2O6), as well as synthetic zeolites like zeolite A and analcime. These compounds share similar structural features but differ in their specific applications and properties .

Comparación Con Compuestos Similares

- Albite (NaAlSi3O8)

- Jadeite (NaAlSi2O6)

- Zeolite A (Na12Al12Si12O48·27H2O)

- Analcime (Na16Al16Si32O96·16H2O)

Sodium aluminosilicate stands out due to its versatility and wide range of applications, making it a valuable compound in various fields.

Actividad Biológica

Sodium aluminosilicate (NaAlSiO4) is a compound with significant biological activity and applications in various fields, including agriculture, food safety, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in detoxification, and antibacterial properties, supported by relevant case studies and research findings.

Structure and Properties

This compound is a type of aluminosilicate mineral that can form hydrated gels under specific conditions. These gels exhibit unique properties such as high surface area and ion-exchange capabilities, which are critical for their biological activities.

Mechanisms of Biological Activity

- Adsorption Properties : this compound has a high adsorption capacity for various toxins and heavy metals. Its porous structure allows it to bind with harmful substances effectively.

- Detoxification : It has been shown to reduce the toxicity of mycotoxins in animal feed. For example, a study demonstrated that a modified hydrated sodium calcium aluminosilicate (HSCAS) effectively reduced T-2 toxin-induced toxicity in chicks, improving growth performance and nutrient digestibility without adverse effects on health .

- Antibacterial Activity : Modified forms of this compound have displayed antibacterial properties against certain pathogens. Research indicates that these compounds can adsorb mycolactone from Mycobacterium ulcerans, providing potential therapeutic benefits for skin infections .

1. Toxin Reduction in Poultry

A study evaluated the effects of HSCAS on broiler chickens exposed to T-2 toxin. The results indicated that supplementation with HSCAS significantly mitigated the negative impacts of the toxin on liver enzyme activity and overall health parameters .

| Parameter | Control Group | HSCAS Supplemented Group |

|---|---|---|

| AST Activity (U/L) | 150 | 90 |

| ALT Activity (U/L) | 120 | 75 |

| Growth Rate (g/day) | 40 | 45 |

2. Antibacterial Efficacy

In vitro studies demonstrated that modified aluminosilicates could effectively inhibit the growth of nontuberculous mycobacteria. This suggests potential applications in treating infections caused by these bacteria .

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Safety Profile : this compound is generally regarded as safe when used as a feed additive in livestock. The European Food Safety Authority (EFSA) concluded that it poses no significant risk to consumers or the environment at recommended usage levels .

- Thermodynamic Properties : Studies on this compound hydrate (N-A-S-H) have provided insights into its solubility and structural changes under various conditions, which are crucial for understanding its behavior in biological systems .

- Leaching Behavior : Investigations into the leaching properties of this compound gels have revealed how these materials interact with environmental factors, potentially influencing their biological efficacy .

Propiedades

IUPAC Name |

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

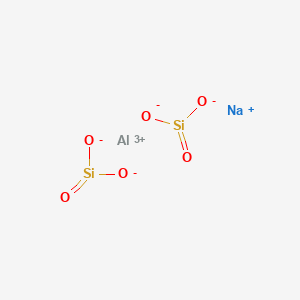

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.